molecular formula C10H10N2O3 B1372993 Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate CAS No. 884001-27-8

Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Cat. No.: B1372993
CAS No.: 884001-27-8
M. Wt: 206.2 g/mol
InChI Key: HLSJOMYBTGFJQQ-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . This compound is known for its unique structure, which includes a quinoxaline ring system, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-nitroaniline with diethyl oxalate, followed by reduction and cyclization to form the quinoxaline ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studies have explored its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate can be compared with other quinoxaline derivatives, such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-15-10(14)6-2-3-7-8(4-6)11-5-9(13)12-7/h2-4,11H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSJOMYBTGFJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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